molecular formula C27H24N2O3 B3442577 3-{[4-(diphenylmethyl)-1-piperazinyl]carbonyl}-2H-chromen-2-one

3-{[4-(diphenylmethyl)-1-piperazinyl]carbonyl}-2H-chromen-2-one

Cat. No. B3442577
M. Wt: 424.5 g/mol
InChI Key: UEEQQETZHMVCNX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “3-{[4-(diphenylmethyl)-1-piperazinyl]carbonyl}-2H-chromen-2-one” is a derivative of coumarin . It has a molecular formula of C27H24N2O3 . Coumarin derivatives have a wide range of applications in medical science, biomedical research, and many industrial branches .


Synthesis Analysis

The synthesis of coumarin derivatives involves various methods such as von Pechmann condensation, Knoevenagel condensation, Baylis-Hillman reaction, Michael addition, Kostanecki reaction, vinyl phosphonium salt-mediated electrophilic reaction, and Heck-lactonization reaction . A series of novel 4-(3-(4-benzylpiperazin-1-yl)propoxy)-7-methoxy-3-substituted phenyl-2H-chromen-2-one were synthesized by the reductive amination of 7-methoxy-3-phenyl-4-(3-piperizin-1-yl-propaxy)chromen-2-one with different substituted aromatic aldehydes by using sodium cyanoborohydride in methanol .


Molecular Structure Analysis

The molecular structure of “3-{[4-(diphenylmethyl)-1-piperazinyl]carbonyl}-2H-chromen-2-one” was characterized by IR, 1H NMR, 13C NMR, and mass spectroscopy . The molecular weight is 424.491 Da and the monoisotopic mass is 424.178680 Da .


Chemical Reactions Analysis

Coumarin derivatives are versatile building blocks in the preparation of critical polyfunctionalized heterocyclic systems . They are used in the synthesis of various bioactive heterocyclic scaffolds . The most widely used method for their synthesis is Pechmann reaction, which involves the condensation between phenols and β-keto esters, in the presence of an acid catalyst .


Physical And Chemical Properties Analysis

The compound has a molecular formula of C27H24N2O3 and an average mass of 424.491 Da . More detailed physical and chemical properties were not found in the retrieved papers.

Scientific Research Applications

Medical Science and Biomedical Research

Coumarin derivatives have a myriad of applications in medical science and biomedical research . They are associated with various biological activities such as antiviral, antibacterial, antimicrobial, anticoagulant, anti-inflammatory, anticancer, anticonvulsant, antioxidant, antifungal, and anti-HIV . They also possess properties like inhibition of platelet aggregation and inhibition of steroid 5α-reductase .

Industrial Applications

Coumarin derivatives are attracting considerable attention due to their wide range of industrial applications. They are used as optical brighteners, photosensitizers, fluorescent and laser dyes, and additives in food, perfumes, cosmetics, and pharmaceuticals .

Drug and Pesticidal Preparations

The novel compounds of coumarin derivatives are utilized in drug and pesticidal preparations . They play a significant role in the development of novel drugs .

Synthesis of Heterocyclic Molecules

Coumarin and its heterocyclic derivatives are widely used as lactone scaffolds used by innovative methods for the preparation of heterocyclic molecules . The synthesis of coumarins and their heterocyclic analogs have become among the most interesting compound over the last many years in the growth of improved synthetic methodologies to form different types of functional groups that are present in coumarins derivatives .

Preparation of Polyfunctionalized Heterocyclic Systems

3-(bromoacetyl)coumarins, a type of coumarin derivative, serve as versatile building blocks in the preparation of critical polyfunctionalized heterocyclic systems .

Synthesis of Industrially Significant Scaffolds

3-(bromoacetyl)coumarins are also used in the synthesis of other industrially significant scaffolds .

properties

IUPAC Name

3-(4-benzhydrylpiperazine-1-carbonyl)chromen-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H24N2O3/c30-26(23-19-22-13-7-8-14-24(22)32-27(23)31)29-17-15-28(16-18-29)25(20-9-3-1-4-10-20)21-11-5-2-6-12-21/h1-14,19,25H,15-18H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UEEQQETZHMVCNX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C(C2=CC=CC=C2)C3=CC=CC=C3)C(=O)C4=CC5=CC=CC=C5OC4=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H24N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

424.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-{[4-(Diphenylmethyl)piperazinyl]carbonyl}chromen-2-one

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-{[4-(diphenylmethyl)-1-piperazinyl]carbonyl}-2H-chromen-2-one
Reactant of Route 2
Reactant of Route 2
3-{[4-(diphenylmethyl)-1-piperazinyl]carbonyl}-2H-chromen-2-one
Reactant of Route 3
3-{[4-(diphenylmethyl)-1-piperazinyl]carbonyl}-2H-chromen-2-one
Reactant of Route 4
Reactant of Route 4
3-{[4-(diphenylmethyl)-1-piperazinyl]carbonyl}-2H-chromen-2-one
Reactant of Route 5
Reactant of Route 5
3-{[4-(diphenylmethyl)-1-piperazinyl]carbonyl}-2H-chromen-2-one
Reactant of Route 6
Reactant of Route 6
3-{[4-(diphenylmethyl)-1-piperazinyl]carbonyl}-2H-chromen-2-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.